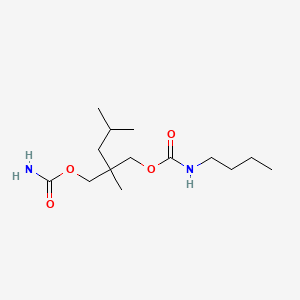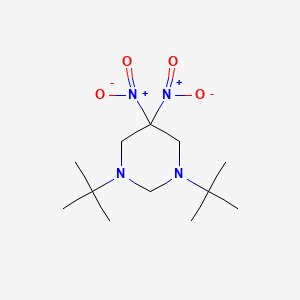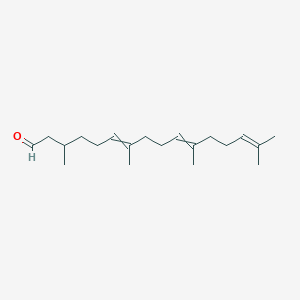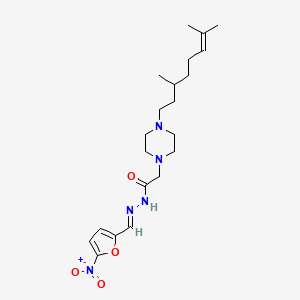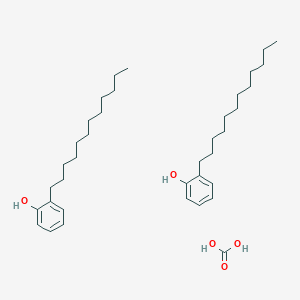
Carbonic acid;2-dodecylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;2-dodecylphenol is a chemical compound with the molecular formula C37H62O5 and a molecular weight of 586.885 g/mol This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a dodecyl group, and it is further modified with carbonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The alkylation process can be carried out using alkenes in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of carbonic acid;2-dodecylphenol may involve large-scale alkylation reactors where phenol is reacted with dodecyl alkenes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid;2-dodecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenolic derivatives with different oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced phenolic compounds, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Carbonic acid;2-dodecylphenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of carbonic acid;2-dodecylphenol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrases by binding to their active sites, thereby affecting the hydration and dehydration of carbon dioxide . This inhibition can lead to changes in pH regulation and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol: Another alkylphenol with a shorter alkyl chain.
Octylphenol: Similar structure but with an octyl group instead of a dodecyl group.
Butylphenol: Contains a butyl group, making it less hydrophobic compared to dodecylphenol.
Uniqueness
Carbonic acid;2-dodecylphenol is unique due to its longer alkyl chain, which imparts greater hydrophobicity and different chemical reactivity compared to shorter-chain alkylphenols. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and detergents .
Propiedades
Número CAS |
30108-28-2 |
|---|---|
Fórmula molecular |
C37H62O5 |
Peso molecular |
586.9 g/mol |
Nombre IUPAC |
carbonic acid;2-dodecylphenol |
InChI |
InChI=1S/2C18H30O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;2-1(3)4/h2*12-13,15-16,19H,2-11,14H2,1H3;(H2,2,3,4) |
Clave InChI |
ROLMOPFIZXNLTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCCCC1=CC=CC=C1O.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


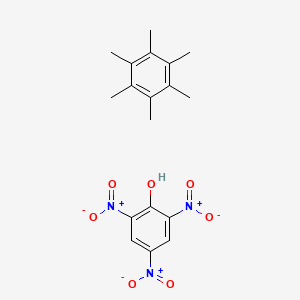
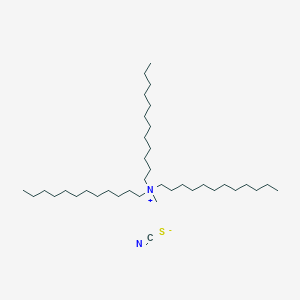
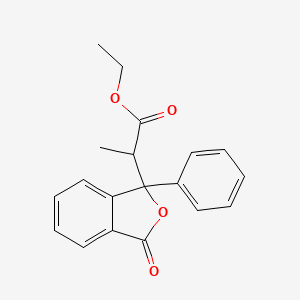
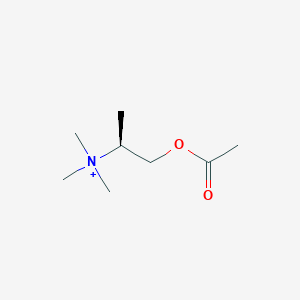
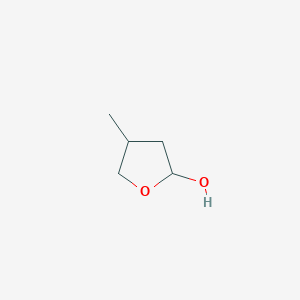
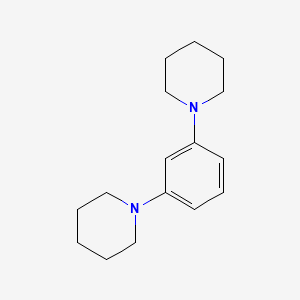
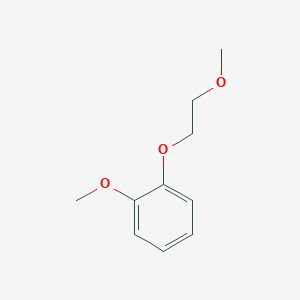
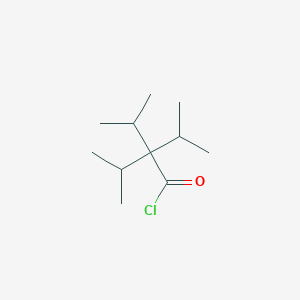
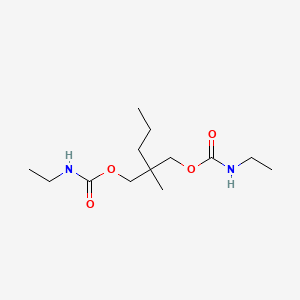
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
